5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, along with an oxadiazole moiety. The unique structure of this compound imparts it with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and eco-friendly solvents, as well as the avoidance of catalysts and additives, are key considerations in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dry toluene, and the use of molecular sieves to enhance yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inverse agonist, inhibitor, or modulator of various enzymes and receptors. For example, it has been shown to act as an inverse agonist of RORγt, and inhibitors of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in disease processes, making the compound a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine core and exhibit a range of biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a fused triazole-thiadiazine structure and are known for their pharmacological activities.
1,2,4-Oxadiazoles: Compounds with an oxadiazole moiety that exhibit diverse biological activities.
Uniqueness
5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of a triazole-pyridine core with an oxadiazole moiety. This unique structure imparts it with distinct biological activities and makes it a valuable target for further research and development .
Properties
Molecular Formula |
C15H11N5O |
---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11N5O/c1-10-17-18-13-9-12(7-8-20(10)13)15-16-14(19-21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
QKMRVZWPSOKOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.